molecular formula C6H17NO3 B8686592 Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide CAS No. 56742-57-5

Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide

Cat. No. B8686592
CAS RN: 56742-57-5
M. Wt: 151.20 g/mol
InChI Key: RKTGAWJWCNLSFX-UHFFFAOYSA-M
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Patent
US06340559B1

Procedure details

The procedure of Example 1 for the reparation of bis-(2-hydroxyethyl) dimethyl ammonium hydroxide was followed, except that about 357 grams of methyl diethanolamine (MDEA) was used instead of DMEA, 489 grams of de-ionized water, and 115 grams of ethylene oxide were used. The product is a clear and colorless solution. However, after about four days of standing at room temperature, the product darkened somewhat.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Name
Quantity
489 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[OH:2]CC[N+](CCO)(C)C.[CH3:11][N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[CH2:19]1[O:21][CH2:20]1>O>[OH-:2].[OH:15][CH2:14][CH2:13][N+:12]([CH2:19][CH2:20][OH:21])([CH2:16][CH2:17][OH:18])[CH3:11] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].OCC[N+](C)(C)CCO
Step Two
Name
Quantity
357 g
Type
reactant
Smiles
CN(CCO)CCO
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
C1CO1
Step Four
Name
Quantity
489 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
[OH-].OCC[N+](C)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.